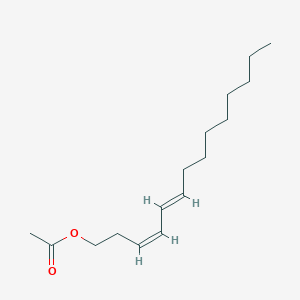

3Z,5E-Tetradecadienyl acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H28O2 |

|---|---|

Molecular Weight |

252.39 g/mol |

IUPAC Name |

[(3Z,5E)-tetradeca-3,5-dienyl] acetate |

InChI |

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h10-13H,3-9,14-15H2,1-2H3/b11-10+,13-12- |

InChI Key |

XXIIMWWMOJXDLK-MRBUWEIXSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/C=C\CCOC(=O)C |

Canonical SMILES |

CCCCCCCCC=CC=CCCOC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3z,5e Tetradecadienyl Acetate and Its Stereoisomers

Stereoselective Chemical Synthesis Approaches

The creation of the specific (3Z,5E) dienyl system requires meticulous control over the geometry of the two double bonds. Several powerful synthetic strategies have been employed to this end.

Knoevenagel Condensation-Based Routes for (3Z,5E)-Dienyl Systems

The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, has been adapted to stereoselectively form the (E)-double bond in dienyl systems. A notable synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate (B1210297) and (3E,8Z)-tetradeca-3,8-dienyl acetate, components of the tomato leafminer pheromone, utilized a modified Knoevenagel condensation to establish the 3E-double bond with high stereochemical purity. researchgate.net This method often involves the reaction of an aldehyde with a compound like malonic acid or its esters in the presence of a weak base. nih.gov The reaction proceeds through a series of steps, including the formation of a Knoevenagel product which can then undergo further transformations. nih.gov The selectivity of the reaction to form either cyclized indenes or dehydrogenated benzofulvenes can be controlled by the reaction conditions. nih.gov

Wittig Reaction Pathways for Olefin Stereocontrol in Related Dienyl Acetates

The Wittig reaction is a cornerstone of alkene synthesis, providing a versatile method for converting aldehydes and ketones into alkenes. numberanalytics.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. Non-stabilized ylides typically lead to the formation of (Z)-alkenes, while stabilized ylides favor the (E)-alkene. organic-chemistry.org This principle has been effectively applied in the synthesis of various pheromones. For instance, in the synthesis of the tomato leafminer pheromone components, a Wittig reaction was employed to stereoselectively form the 8Z-double bond. researchgate.net The reaction involves the nucleophilic attack of the ylide on a carbonyl compound, leading to a betaine (B1666868) intermediate that cyclizes to an oxaphosphetane, which then decomposes to the alkene and a phosphine (B1218219) oxide. numberanalytics.com The significant drawback of the Wittig reaction is the production of a phosphine oxide byproduct, which can be difficult to remove. uta.edu To address this, catalytic versions of the Wittig reaction are being developed. uta.edu

Palladium-Catalyzed Cross-Coupling Strategies for Alkadiene Construction

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering mild and highly selective methods for constructing complex molecules. nobelprize.org Reactions like the Suzuki-Miyaura coupling, which joins an organoboron compound with a halide or triflate, are particularly useful for creating conjugated systems of alkenes. libretexts.org These reactions typically employ a palladium(0) catalyst and a base. nobelprize.orglibretexts.org The general mechanism involves oxidative addition of the halide to the palladium(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org This methodology has been applied to the synthesis of 1,3-diene compounds through the cross-coupling of vinyl boronic acids with various partners. researchgate.net Furthermore, palladium catalysis can be used in hydrocarbonylative cross-coupling reactions of two different alkenes to produce diverse molecular structures. rsc.org The versatility of these methods allows for the construction of a wide array of functionalized alkadienes. nih.gov

Specialized Methodologies for Geometrical Isomer Preparation and Separation

The synthesis of dienyl acetates often results in mixtures of geometric isomers. The separation of these isomers is critical, as the biological activity of pheromones is highly dependent on their stereochemistry.

Urea (B33335) Inclusion Complex Formation: This technique leverages the ability of urea to form crystalline complexes with linear organic molecules. The formation of these inclusion complexes can be used to separate isomers based on their shape and size. For example, chlorpyrifos, an insecticide, has been incorporated into a urea lattice along with oleic acid, which can act as an insect pheromone, to create a safer and more manageable formulation. ijpsonline.com The guest molecule is encapsulated within the channels of the hexagonal urea host lattice. ijpsonline.com

AgNO₃-Coated Silica (B1680970) Chromatography: Argentation chromatography, particularly using silver nitrate-coated silica gel, is a powerful technique for separating unsaturated compounds, including the geometric isomers of pheromones. psu.eduoup.comresearchgate.net The separation is based on the reversible complexation between the silver ions and the π-bonds of the alkenes. silicycle.com Cis-isomers tend to form stronger complexes with silver ions than trans-isomers, allowing for their effective separation. researchgate.net High-performance liquid chromatography (HPLC) columns packed with AgNO₃-coated silica have been shown to provide baseline separation of some pheromone isomers. psu.eduoup.com The percentage of silver nitrate (B79036) impregnation is a critical factor in achieving optimal separation. psu.eduoup.com

| Isomer Separation Techniques | Principle | Application Example |

| Urea Inclusion Complex Formation | Encapsulation of linear molecules within the crystalline lattice of urea. | Separation of fatty acid isomers; formulation of insecticides with pheromones. ijpsonline.com |

| AgNO₃-Coated Silica Chromatography | Differential complexation of alkene π-bonds with silver ions. | Separation of (Z/E) isomers of tetradecadienyl acetate and other olefinic pheromones. psu.eduoup.comresearchgate.net |

Bioproduction and Metabolic Engineering of Pheromone Components

As an alternative to chemical synthesis, which can be costly and generate hazardous waste, biotechnological production of pheromones using engineered microorganisms is a promising and sustainable approach. nih.gov

Heterologous Expression Systems for Pheromone Biosynthesis

The oleaginous yeast Yarrowia lipolytica and the baker's yeast Saccharomyces cerevisiae have emerged as powerful host organisms for the production of insect pheromones and their precursors. nih.govnih.gov These yeasts can be genetically engineered to express the necessary biosynthetic pathways.

Saccharomyces cerevisiae : This well-characterized yeast has been successfully engineered to produce a variety of valuable compounds. researchgate.net The mating pheromones of S. cerevisiae themselves are products of a complex biosynthetic pathway, providing a native system that can be adapted. nih.govoup.comnih.gov For instance, S. cerevisiae has been engineered to produce (Z,E)-9,12-tetradecadienyl acetate (ZETA), the major pheromone component of several pest species, by introducing genes for a specific desaturase, a reductase, and an acetyltransferase. nih.gov The engineered yeast was able to produce the ZETA pheromone in its correct isomeric form. nih.gov Strategies for improving production often involve optimizing the expression of heterologous proteins and modifying the host's metabolism. youtube.com

Yarrowia lipolytica : This yeast is particularly well-suited for producing fatty acid-derived pheromones due to its high capacity for lipid biosynthesis. semanticscholar.orgresearchgate.net Researchers have successfully engineered Y. lipolytica to produce the precursor of the European corn borer pheromone, (Z)-11-tetradecenol, which can then be chemically acetylated to the final acetate. nih.govsemanticscholar.orgresearchgate.net This was achieved by introducing a point mutation in the fatty acid synthase to increase the production of the myristoyl-CoA precursor and then screening for optimal fatty acyl-CoA desaturases and reductases from different insect species. nih.gov Further metabolic engineering, such as overexpressing key enzymes and optimizing fermentation conditions in bioreactors, has led to significant increases in product titers. semanticscholar.orgresearchgate.net Engineering the β-oxidation pathway in Y. lipolytica has also expanded the range of producible pheromone components. dtu.dk

| Host Organism | Engineered Product | Key Engineering Strategies | Research Findings |

| Saccharomyces cerevisiae | (Z,E)-9,12-tetradecadienyl acetate (ZETA) | Heterologous expression of desaturase, reductase, and acetyltransferase genes. nih.gov | Successfully produced the correct isomer of the ZETA pheromone, eliciting electrophysiological responses in male moths. nih.gov |

| Yarrowia lipolytica | (Z)-11-tetradecenol (precursor to (Z)-11-tetradecenyl acetate) | Mutation of fatty acid synthase; screening of desaturases and reductases; gene overexpression; fed-batch fermentation. nih.govsemanticscholar.orgresearchgate.net | Achieved titers of 188.1 ± 13.4 mg/L of (Z)-11-tetradecenol in fed-batch bioreactors. semanticscholar.orgresearchgate.net |

| Yarrowia lipolytica | Various pheromone alcohols (e.g., Z7-12:OH, Z9-12:OH, Z7-14:OH) | Engineering of β-oxidation pathway; expression of specific desaturases and a peroxisomally targeted reductase. dtu.dk | Demonstrated production of chain-shortened fatty alcohols by directing the reductase to the peroxisomes. dtu.dk |

Functional Characterization of Pheromone Biosynthesis Enzymes (e.g., Fatty Acyl Desaturases, Fatty Acyl Reductases, Acetyltransferases)

The biosynthesis of fatty acid-derived pheromones in moths is a well-orchestrated enzymatic cascade that typically begins with de novo fatty acid synthesis. nih.govnih.gov This pathway modifies standard fatty acids, like palmitoyl-CoA or stearoyl-CoA, through a series of specific desaturation, chain-shortening, reduction, and acylation steps to produce a species-specific pheromone blend. frontiersin.orgnih.gov While the specific enzymes for (3Z,5E)-Tetradecadienyl acetate biosynthesis in Prionoxystus robiniae have not been functionally characterized, the pathway can be inferred from extensive research on other lepidopteran species.

The production of (3Z,5E)-Tetradecadienyl acetate would necessitate the following key enzymatic steps:

Desaturation: The creation of the conjugated C3 and C5 double bonds is the most critical step, defining the compound's structure. This would require "front-end" desaturases that act near the carboxyl end of the fatty acid chain. The pathway would likely involve a Δ5-desaturase to create the first double bond, followed by the action of a Δ3-desaturase, or potentially a single bifunctional enzyme. Functional characterization of such enzymes in other insects provides insight into their potential action. For instance, Δ5 desaturases (both Z5 and E5) have been identified in Streltzoviella insularis that catalyze the conversion of a C16-CoA precursor. frontiersin.orgnih.gov Similarly, a unique Δ4-desaturase has been characterized from bumblebees, demonstrating the existence of enzymes that act on the front end of the acyl chain. nih.gov These enzymes belong to a large family of acyl-CoA desaturases, which are membrane-bound proteins that introduce double bonds at specific positions with specific stereochemistry (Z or E). nih.govoup.com

Reduction: Once the (3Z,5E)-tetradecadienoic acid precursor is formed, it must be converted to the corresponding alcohol. This reaction is catalyzed by a Fatty Acyl-CoA Reductase (FAR) . FARs are a diverse group of enzymes that reduce the fatty acyl-CoA to a fatty alcohol. frontiersin.orgnih.gov The specificity of the FAR can be crucial in determining the final pheromone components in many moth species. frontiersin.org

Acetylation: The final step is the esterification of the (3Z,5E)-tetradecadien-1-ol to form the final acetate ester. This is accomplished by an Acetyltransferase (AT) , which transfers an acetyl group from a donor like acetyl-CoA to the fatty alcohol. frontiersin.org Acetyltransferases that convert fatty alcohols to acetate ester pheromones have been identified in several moth species, including Spodoptera litura and Choristoneura fumiferana. frontiersin.org

The coordinated action of these three enzyme classes, each with specific substrate and positional requirements, is essential for the precise synthesis of (3Z,5E)-Tetradecadienyl acetate.

Table 1: Key Enzyme Classes in Pheromone Biosynthesis

| Enzyme Class | Function | Example of Characterized Enzyme (Analogous Function) | Source Organism of Example | Reference |

|---|---|---|---|---|

| Fatty Acyl Desaturase (FAD) | Introduces double bonds into the fatty acyl chain. Required for the 3Z and 5E double bonds. | Δ5 Desaturase | Streltzoviella insularis | frontiersin.org, nih.gov |

| Fatty Acyl Reductase (FAR) | Reduces the fatty acyl-CoA precursor to a fatty alcohol. | Pheromone-gland-specific FAR | Bombyx mori (Silkmoth) | frontiersin.org |

| Acetyltransferase (AT) | Converts the fatty alcohol into the final acetate ester. | Acetyltransferase | Spodoptera litura | frontiersin.org |

Optimization of Bioreactor Conditions for Pheromone Component Yield

Harnessing the biosynthetic power of the enzymes described above in a controlled bioreactor setting is a key goal for the commercial production of pheromones. Engineered yeasts, such as Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, have emerged as promising chassis organisms for this purpose due to their robust growth and amenability to genetic engineering. frontiersin.orgnih.govresearchgate.net Optimizing the yield of target pheromones like (3Z,5E)-Tetradecadienyl acetate involves a multi-faceted approach combining genetic enhancement of the yeast strain with precise control of the fermentation process.

Genetic Strategies for Yield Improvement:

Pathway Engineering: Yields can be significantly enhanced by manipulating the yeast's native metabolism. This includes upregulating the supply of the primary precursor, acetyl-CoA, and deleting or down-regulating competing pathways that divert precursors away from pheromone synthesis, such as β-oxidation and the formation of storage lipids or byproducts like glycerol. dtu.dkscienceopen.com

Gene Dosage and Expression: Increasing the copy number of the heterologous biosynthetic genes (desaturases, reductases, acetyltransferases) within the yeast genome can boost production. nih.gov Furthermore, placing these genes under the control of strong, well-regulated promoters allows for high-level expression that can be timed optimally with the fermentation process. nih.gov

Bioprocess Optimization Strategies:

The most common and effective cultivation method for high-yield production in bioreactors is the fed-batch process. eurochemengineering.comnih.govfrontiersin.org This strategy involves feeding a concentrated nutrient solution to the culture over time, which allows for the maintenance of a high density of productive cells while avoiding the toxic effects of high substrate concentrations and the accumulation of inhibitory byproducts. nih.gov

Key parameters that are optimized during a fed-batch fermentation include:

Nutrient Feeding: The composition and feed rate of the nutrient medium are critical. The medium typically contains a carbon source (e.g., glucose), a nitrogen source, phosphate, vitamins, and trace minerals. eurochemengineering.comncsu.edu Sophisticated strategies, including the use of cybernetic models, can be employed to create optimal feeding profiles that match the metabolic needs of the yeast culture throughout the fermentation. eurochemengineering.com

Physical Parameters: Strict control over the bioreactor's physical environment is essential. This includes maintaining an optimal temperature (typically ~30°C for S. cerevisiae), controlling pH (often at 5.0 via automated addition of base), and ensuring adequate aeration and agitation to maintain dissolved oxygen levels and nutrient mixing. nih.goveurochemengineering.com

Through the systematic optimization of both the engineered yeast strain and the bioreactor cultivation conditions, it is possible to achieve high titers of fatty acid-derived products, paving the way for the cost-effective and sustainable production of specific pheromone components like (3Z,5E)-Tetradecadienyl acetate.

Table 2: Bioreactor Optimization Parameters for Pheromone Production

| Parameter | Strategy/Condition | Purpose | Reference |

|---|---|---|---|

| Cultivation Mode | Fed-batch or Repetitive Fed-batch | Maintain high cell density, avoid toxicity, increase space-time yield. | eurochemengineering.com, frontiersin.org |

| pH | Controlled at ~5.0 (for yeast) | Maintain optimal enzyme function and cell viability. | nih.gov |

| Temperature | Controlled at ~30°C (for yeast) | Ensure optimal growth and production rates. | nih.gov |

| Nutrient Feed | Optimized medium composition and feed rate | Provide necessary precursors, avoid nutrient limitation or byproduct inhibition. | eurochemengineering.com, ncsu.edu |

| Aeration/Agitation | Maintain dissolved oxygen levels | Support aerobic respiration for high biomass and energy production. | nih.gov, eurochemengineering.com |

| Genetic Host | Engineered S. cerevisiae or Y. lipolytica | Chassis for expressing heterologous biosynthetic pathway. | frontiersin.org, nih.gov |

Biological Activity and Ecological Significance of 3z,5e Tetradecadienyl Acetate

Pheromonal Activity in Target Insect Species

The biological activity of (3Z,5E)-tetradecadienyl acetate (B1210297) and its isomers is most prominently documented as a mediator of chemical communication for mating purposes in various moth species. Synthetic versions of these compounds are widely used in traps for monitoring and managing pest populations.

(3Z,5E)-Tetradecadienyl acetate is a powerful sex attractant for the male carpenterworm moth, Prionoxystus robiniae. Research has confirmed that this specific isomer is a key component of the female's pheromone blend. While the (3Z,5E) isomer is active for P. robiniae, it is the (3E,5Z) isomer, (3E,5Z)-3,5-tetradecadienyl acetate, that is a major attractant for the white-barred groundling moth, Recurvaria leucatella. Additionally, a multi-component blend that includes (3Z,5E)-tetradecadienyl acetate has been found to be highly attractive to males of another Cossidae species, Holcocerus vicarius.

Table 1: Attraction of Lepidopteran Species to Isomers of 3,5-Tetradecadienyl Acetate

| Insect Species | Family | Active Pheromone Component | Source(s) |

|---|---|---|---|

| Prionoxystus robiniae (Carpenterworm Moth) | Cossidae | (3Z,5E)-Tetradecadienyl acetate | , |

| Recurvaria leucatella (White-barred Groundling Moth) | Gelechiidae | (3E,5Z)-Tetradecadienyl acetate | , |

| Holcocerus vicarius | Cossidae | (3Z,5E)-Tetradecadienyl acetate (as part of a blend) |

The efficacy of synthetic pheromones is evaluated through laboratory and field-based bioassays. Electroantennography (EAG) measures the electrical response of a male moth's antenna to a specific chemical compound, providing direct evidence of its detection by olfactory receptors. For Prionoxystus robiniae, EAG analyses of male antennae showed a distinct response to synthetic (3Z,5E)-tetradecadienyl acetate, which corroborated analyses of the female gland extract.

Field trapping studies are the definitive test of a pheromone's practical effectiveness. In multiple field tests conducted over several years, traps baited with synthetic (3Z,5E)-tetradecadienyl acetate were successful in attracting and capturing large numbers of male P. robiniae moths. Similarly, for Recurvaria leucatella, sticky traps baited with the synthetic (3E,5Z) isomer proved highly effective for capturing males of that species. These results underscore the utility of these synthetic compounds for monitoring pest populations.

Stereoisomerism and Structure-Activity Relationships (SAR) in Pheromone Perception

The geometry of the double bonds (stereoisomerism) in pheromone molecules is critical for biological activity. Different isomers of the same compound can elicit varied, and sometimes opposite, behavioral responses, a key factor in maintaining reproductive isolation between species.

The case of Prionoxystus robiniae provides a clear example of how different geometrical isomers of 3,5-tetradecadienyl acetate affect behavior. Field studies meticulously tested the attractiveness of the primary (3Z,5E) isomer when combined with its other three possible isomers. The results demonstrated that the (Z,Z) isomer significantly inhibited attraction, reducing trap captures. Conversely, the (E,E) isomer acted as a synergist, enhancing the attractiveness of the (3Z,5E) isomer. The (E,Z) isomer was found to have no discernible effect on male attraction. In contrast, for Recurvaria leucatella, which responds to the (3E,5Z) isomer, the other geometrical isomers did not influence trap catches, indicating a high degree of specificity.

Table 2: Effect of Geometrical Isomers on the Attractiveness of (3Z,5E)-Tetradecadienyl Acetate to Male Prionoxystus robiniae

| Isomer Added to (3Z,5E) Bait | Effect on Attraction | Source(s) |

|---|---|---|

| (Z,Z)-3,5-Tetradecadienyl acetate | Inhibitory | , |

| (E,E)-3,5-Tetradecadienyl acetate | Synergistic | , |

| (E,Z)-3,5-Tetradecadienyl acetate | No Effect | , |

The precise blend of compounds in a pheromone signal is often as important as the primary component. The presence of structurally related molecules, such as monounsaturated acetates or the corresponding alcohols, can significantly modulate the behavioral response. For P. robiniae, the addition of certain monounsaturated 14-carbon acetates to the (3Z,5E) pheromone bait altered its effectiveness. (E)-3-Tetradecenyl acetate was found to enhance attraction, acting as a synergist. However, two other monounsaturated acetates, (Z)-9-tetradecenyl acetate and (E)-5-tetradecenyl acetate, reduced trap captures. Furthermore, the corresponding alcohol, (3Z,5E)-3,5-tetradecadien-1-ol, also diminished the attractiveness of the primary pheromone component.

Table 3: Influence of Other Compounds on the Attractiveness of (3Z,5E)-Tetradecadienyl Acetate to Male Prionoxystus robiniae

| Compound Added to Bait | Effect on Attraction | Source(s) |

|---|---|---|

| (E)-3-Tetradecenyl acetate | Enhancement (Synergist) | |

| (Z)-9-Tetradecenyl acetate | Reduction (Inhibitor) | |

| (E)-5-Tetradecenyl acetate | Reduction (Inhibitor) | |

| (3Z,5E)-3,5-Tetradecadien-1-ol | Reduction (Inhibitor) |

Endogenous Biosynthesis of Dienyl Acetate Pheromones in Insects

Insect pheromones, particularly those used by moths, are typically derived from fatty acid metabolism. The biosynthesis of these compounds involves a series of enzymatic modifications to common fatty acid precursors like palmitic acid (16 carbons) and stearic acid (18 carbons). The production of a specific dienyl acetate pheromone is a multi-step process that takes place in the female's pheromone gland.

The general pathway involves the following key steps:

Desaturation: Specific desaturase enzymes introduce double bonds at precise locations in the fatty acid chain. The creation of a diene requires sequential action or a specialized desaturase. For instance, the biosynthesis of the diene (Z,E)-9,12-tetradecadienyl acetate in the moths Cadra cautella and Spodoptera exigua involves a Δ11 desaturase followed by a unique Δ12 desaturase.

Chain-Shortening or Elongation: The carbon chain of the fatty acid precursor may be shortened (typically by two carbons at a time) or elongated to achieve the final chain length of the pheromone.

Reduction: The carboxylic acid functional group of the modified fatty acid is reduced to an alcohol.

Acetylation: An acetyl-CoA-dependent acetyltransferase enzyme catalyzes the final step, esterifying the fatty alcohol to form the acetate ester pheromone component.

This biosynthetic pathway allows for the generation of a vast diversity of pheromone structures from a common pool of metabolic precursors, enabling the chemical specificity required for insect communication.

Enzymatic Pathways in Pheromone Glands (e.g., Desaturation, Chain Shortening, Reduction, Acetylation)

The biosynthesis of (3Z,5E)-tetradecadienyl acetate within the pheromone glands of lepidopteran species is a highly specialized and coordinated metabolic process. It begins with common fatty acid precursors derived from primary metabolism and proceeds through a series of enzymatic modifications to yield the final, biologically active signal molecule. The key enzymatic steps include desaturation, chain shortening, reduction, and acetylation.

Desaturation: This is the most critical step for determining the structure of the final pheromone. The process begins with saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18). In the pathway leading to (3Z,5E)-tetradecadienyl acetate, a key enzyme is a Δ11-desaturase, which introduces a double bond at the 11th carbon position of palmitoyl-CoA, forming (Z)-11-hexadecenoyl-CoA. However, creating the conjugated (3Z,5E) diene system requires a unique and highly specialized desaturase. Research on the navel orangeworm, Amyelois transitella, has identified a novel bifunctional desaturase. After initial desaturation and chain shortening yield a (Z)-9-tetradecenoyl-CoA intermediate, this specialized enzyme, which functions as a conjugated diene synthase, introduces a second double bond. It acts on the C14 substrate to create the characteristic conjugated C3-C5 double bond system, resulting in the (3Z,5E)-tetradecadienoyl-CoA precursor . This enzymatic specificity is the primary determinant of the species-specific pheromone component.

Chain Shortening: Pheromone precursors are often modified in length through a controlled process of limited β-oxidation, which occurs in the peroxisomes of the pheromone gland cells. Following the initial Δ11 desaturation of palmitoyl-CoA to (Z)-11-hexadecenoyl-CoA, one cycle of chain shortening removes two carbons. This enzymatic step converts the C16 intermediate into a C14 acyl-CoA, specifically (Z)-9-tetradecenoyl-CoA. This C14 intermediate is the direct substrate for the specialized conjugated diene synthase mentioned previously . This controlled degradation is essential for producing the correct carbon chain length required for the final pheromone molecule.

Reduction: Once the correct acyl-CoA precursor with the specific chain length and double bond configuration—(3Z,5E)-tetradecadienoyl-CoA—has been synthesized, it must be converted into an alcohol. This conversion is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). These enzymes are typically located on the endoplasmic reticulum and are highly specific to the acyl chain length and saturation pattern. The FAR enzyme reduces the thioester group of the acyl-CoA to a primary alcohol, yielding (3Z,5E)-tetradecadien-1-ol . The expression and activity of specific FARs are tightly regulated, ensuring that only the correct pheromone precursors are converted.

Acetylation: The final step in the biosynthesis of (3Z,5E)-tetradecadienyl acetate is the esterification of the fatty alcohol. This reaction is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (AAT). The enzyme transfers an acetyl group from acetyl-CoA to the hydroxyl group of (3Z,5E)-tetradecadien-1-ol. This forms the final acetate ester, which is often more stable and has the precise volatility required for effective airborne signaling. The resulting (3Z,5E)-tetradecadienyl acetate is then stored in the gland or immediately released .

The following table summarizes the core enzymatic steps in the biosynthesis pathway.

Table 1: Key Enzymatic Steps in (3Z,5E)-Tetradecadienyl Acetate Biosynthesis

| Step | Enzyme Class | Typical Substrate | Product | Function |

|---|---|---|---|---|

| Desaturation | Fatty Acyl-CoA Desaturase (e.g., Δ11-desaturase & Conjugated Diene Synthase) | Palmitoyl-CoA; (Z)-9-Tetradecenoyl-CoA | (Z)-11-Hexadecenoyl-CoA; (3Z,5E)-Tetradecadienoyl-CoA | Introduces specific double bonds into the fatty acyl chain to create unsaturation and conjugation. |

| Chain Shortening | β-oxidation Enzymes | (Z)-11-Hexadecenoyl-CoA | (Z)-9-Tetradecenoyl-CoA | Removes two-carbon units to achieve the final C14 chain length. |

| Reduction | Fatty Acyl-CoA Reductase (FAR) | (3Z,5E)-Tetradecadienoyl-CoA | (3Z,5E)-Tetradecadien-1-ol | Reduces the fatty acyl-CoA to its corresponding fatty alcohol. |

| Acetylation | Acetyl-CoA:Fatty Alcohol Acetyltransferase (AAT) | (3Z,5E)-Tetradecadien-1-ol | (3Z,5E)-Tetradecadienyl Acetate | Esterifies the fatty alcohol to form the final, active acetate pheromone component. |

Genetic and Molecular Basis of Pheromone Biosynthesis Regulation (e.g., Pheromone Biosynthesis Activating Neuropeptide - PBAN)

The production of (3Z,5E)-tetradecadienyl acetate is not a continuous process. It is under precise temporal regulation to ensure that pheromone release coincides with species-specific mating times, which are often dictated by photoperiod. This regulation occurs at the genetic and molecular levels, with the Pheromone Biosynthesis Activating Neuropeptide (PBAN) serving as the principal hormonal trigger.

PBAN-Mediated Signal Transduction: PBAN is a peptide hormone synthesized in neurosecretory cells of the subesophageal ganglion (SEG) and released into the hemolymph. Upon reaching the pheromone gland, PBAN initiates a signal transduction cascade by binding to a specific PBAN receptor (PBAN-R), which is a G-protein coupled receptor (GPCR) on the surface of the gland cells .

The binding of PBAN to its receptor activates an associated G-protein, which in turn activates the enzyme phospholipase C (PLC). PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. This initial release, coupled with the action of other signaling components, promotes the influx of extracellular Ca²⁺ through ion channels in the plasma membrane . The resulting sharp increase in intracellular Ca²⁺ concentration is the ultimate signal that activates the pheromone biosynthetic machinery. The calcium signal is thought to primarily upregulate the activity of key rate-limiting enzymes, particularly the fatty acyl-CoA reductase (FAR) that catalyzes the reduction of the acyl-CoA precursor to the alcohol .

Genetic and Transcriptional Regulation: The specificity of the pheromone blend is encoded in the genome of the insect. The genes for the key biosynthetic enzymes—desaturases, FARs, and AATs—are expressed at exceptionally high levels, and often exclusively, in the pheromone gland. The evolution of novel desaturase genes, such as the one responsible for creating the conjugated diene system in (3Z,5E)-tetradecadienyl acetate, is a primary driver of pheromone diversity and reproductive isolation among species.

Expression of these genes is subject to strict developmental and circadian control. They are typically transcribed only in adult females during scotophase (the dark period), aligning pheromone production with peak mating activity. The PBAN signaling pathway can influence not only the post-translational activation of enzymes but also their transcription and translation, ensuring that the entire biosynthetic apparatus is primed and ready for activation upon the hormonal cue .

The following table outlines the key components of the PBAN regulatory cascade.

Table 2: Components of the PBAN-Mediated Regulatory Pathway

| Component | Type | Location/Origin | Function |

|---|---|---|---|

| PBAN | Neuropeptide Hormone | Subesophageal Ganglion (SEG) | Acts as the primary hormonal trigger; travels via hemolymph to the pheromone gland. |

| PBAN Receptor (PBAN-R) | G-Protein Coupled Receptor (GPCR) | Pheromone Gland Cell Membrane | Binds PBAN and activates intracellular signaling cascade. |

| Phospholipase C (PLC) | Enzyme | Pheromone Gland Cell Membrane | Cleaves PIP2 into secondary messengers IP3 and DAG. |

| Inositol Trisphosphate (IP3) | Secondary Messenger | Pheromone Gland Cytosol | Triggers release of Ca²⁺ from intracellular stores (endoplasmic reticulum). |

| Calcium Ions (Ca²⁺) | Secondary Messenger | Pheromone Gland Cytosol | The ultimate intracellular signal that activates rate-limiting biosynthetic enzymes (e.g., FAR). |

Advanced Analytical Methodologies for Pheromone Identification and Quantification in Chemical Ecology Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Component Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool in chemical ecology for the separation and tentative identification of volatile and semi-volatile compounds from natural extracts. up.ac.za This hyphenated technique combines the high-resolution separation power of gas chromatography with the sensitive detection and identification capabilities of mass spectrometry. nih.gov In the analysis of insect pheromones like (3Z,5E)-Tetradecadienyl acetate (B1210297), GC-MS provides critical information on the components present in a gland extract or headspace collection. plos.org

The process begins with the injection of a sample into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase coating the column walls. The retention time (RT), the time it takes for a compound to travel through thecolumn, is a key characteristic used for identification. For instance, in the analysis of pheromone blends, specific columns like the non-polar DB-5MS or the polar DB-WAX are used to achieve separation. plos.org

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process fragments the molecule into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical "fingerprint" for the molecule. up.ac.za For (3Z,5E)-Tetradecadienyl acetate, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of specific groups, such as the acetate moiety (M⁺ - 60). plos.org By comparing these fragmentation patterns and retention indices with those of synthetic standards and spectral libraries, researchers can tentatively identify the compound. nih.gov For example, (3Z,5E)-3,5-tetradecadienyl acetate has been identified as a pheromone component in Hyles vicarius. researchgate.net

Table 1: Representative GC-MS Data for Tetradecadienyl Acetate Isomers This table is illustrative, based on typical fragmentation patterns for this class of compounds.

| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ion (m/z) | Fragment Identity | Typical Kovats Index (non-polar column) |

|---|---|---|---|---|

| (3Z,5E)-Tetradecadienyl acetate | 252 | 192 | [M-CH₃COOH]⁺ | ~1850 |

| (Z)-9-Tetradecenyl acetate | 254 | 194 | [M-CH₃COOH]⁺ | ~1805 |

| (Z,E)-9,12-Tetradecadienyl acetate | 252 | 192 | [M-CH₃COOH]⁺ | ~1830 |

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity-Guided Pheromone Identification

While GC-MS can identify the chemical components in an extract, it cannot determine which of these compounds are biologically active. Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to screen for physiologically relevant compounds by using an insect's antenna as a highly specific biological detector. nih.govfrontiersin.org This method is crucial for pinpointing active pheromone components like (3Z,5E)-Tetradecadienyl acetate from a complex blend of natural chemicals. nih.govmdpi.com

In a GC-EAD setup, the effluent from the GC column is split into two paths. One path leads to a standard GC detector, such as a Flame Ionization Detector (FID), which records the chemical profile of the sample. The other path directs the effluent over an excised insect antenna mounted between two electrodes. nih.gov When a compound that the antenna's olfactory receptors can detect elutes from the column, it binds to the receptors and triggers a change in electrical potential across the antenna. This depolarization is amplified and recorded as a signal by the EAD system. plos.org

By simultaneously viewing the chromatogram from the FID and the electroantennogram from the antenna, researchers can identify exactly which peaks in the chemical mixture elicit an electrophysiological response. researchgate.net These "EAD-active" peaks are the candidate pheromone components. For example, field tests have shown that synthetic (3E,5Z)-3,5-tetradecadienyl acetate attracts large numbers of male Recurvaria leucatella moths, an identification that would typically be preceded by GC-EAD analysis to confirm the compound's bioactivity. researchgate.net This bioassay-guided approach significantly narrows down the number of compounds that need to be fully identified and synthesized for further behavioral testing. nih.gov

Table 2: Example of GC-EAD Results for Putative Pheromone Identification This table illustrates how GC-EAD links chemical peaks to biological activity.

| Retention Time (min) | FID Response | EAD Response (mV) | Tentative Identification | Biological Significance |

|---|---|---|---|---|

| 15.2 | Present | 0.1 | Plant Volatile | Inactive |

| 18.5 | Present | 2.5 | (3Z,5E)-Tetradecadienyl acetate | Active Pheromone Component |

| 19.1 | Present | 0.2 | Cuticular Hydrocarbon | Inactive |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification, fractionation, and isomer separation of pheromones, which is often necessary prior to final identification or for assessing the purity of synthetic standards. nih.gov While GC is ideal for volatile compounds, HPLC is highly effective for separating non-volatile compounds, isomers, and for cleaning up complex extracts. nih.gov

In the context of (3Z,5E)-Tetradecadienyl acetate, HPLC is particularly valuable for separating its various geometric isomers (e.g., 3E,5Z; 3Z,5Z; 3E,5E). The biological activity of a pheromone is often dependent on a precise isomeric ratio, and non-natural isomers can inhibit the response. HPLC systems equipped with specific columns can achieve this separation. For instance, silver-ion HPLC (Ag-HPLC) is a powerful method where the stationary phase is impregnated with silver ions. The silver ions form reversible complexes with the π-electrons of the double bonds in the pheromone molecules, and the strength of this interaction varies with the geometry and position of the double bonds, allowing for the separation of geometric isomers.

Size-Exclusion HPLC (SE-HPLC) can be used as an initial clean-up step to separate pheromones from high-molecular-weight lipids and other co-extracted materials, which can interfere with subsequent analyses. nih.gov Reversed-phase HPLC (RP-HPLC) separates compounds based on hydrophobicity and can be used to purify pheromones or their precursors. nih.gov The fractions collected from HPLC can then be analyzed by GC-MS or NMR, or used in bioassays to determine the activity of specific isomers. researchgate.netmdpi.com

Table 3: Illustrative HPLC Separation of Tetradecadienyl Acetate Isomers This is a representative table demonstrating the principle of isomeric separation by Ag-HPLC.

| Isomer | Retention Time (min) | Purity Assessment |

|---|---|---|

| (3E,5E)-Tetradecadienyl acetate | 12.5 | Collected for bioassay |

| (3E,5Z)-Tetradecadienyl acetate | 14.8 | Collected for bioassay |

| (3Z,5E)-Tetradecadienyl acetate | 16.2 | Collected for bioassay |

| (3Z,5Z)-Tetradecadienyl acetate | 18.9 | Collected for bioassay |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical method for the unambiguous structural elucidation of organic molecules, including pheromones. While techniques like GC-MS provide strong evidence for a compound's identity, NMR provides definitive proof of the molecular structure, including the precise connectivity of atoms and their stereochemistry. masterorganicchemistry.com However, a significant amount of pure sample (micrograms to milligrams) is typically required, which can be a challenge since insects produce pheromones in minute quantities. researchgate.net Therefore, NMR analysis is often performed on synthetically produced material, which is then compared to the natural product.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. For (3Z,5E)-Tetradecadienyl acetate, ¹H NMR would show distinct signals for the protons on the double bonds, the methylene (B1212753) groups, the terminal methyl group, and the protons adjacent to the acetate group. The coupling constants (J-values) between adjacent protons, particularly those across the double bonds, are critical for determining their geometry (Z or E). A larger coupling constant (typically ~15 Hz) indicates an E (trans) configuration, while a smaller coupling constant (~10 Hz) indicates a Z (cis) configuration.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete carbon skeleton and the placement of functional groups. mdpi.com

COSY reveals which protons are coupled to each other, helping to piece together adjacent fragments of the molecule.

HSQC correlates each proton with the carbon atom to which it is directly attached.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different parts of the molecule and confirming the positions of the double bonds and the acetate group.

Through the comprehensive analysis of these NMR data, the exact structure of (3Z,5E)-Tetradecadienyl acetate can be unequivocally confirmed, distinguishing it from all other possible isomers.

Table 4: Characteristic ¹H NMR Chemical Shifts for (3Z,5E)-Tetradecadienyl Acetate This table is illustrative and shows expected chemical shifts (δ) and coupling constants (J) for key protons.

| Proton(s) | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| H-1 | 4.06 | t | 6.9 | -CH₂-OAc |

| H-3 | 5.60 | dt | 10.8, 7.5 | Z-olefinic proton |

| H-4 | 6.05 | t | 10.8 | Internal olefinic proton |

| H-5 | 6.25 | dd | 15.2, 10.8 | E-olefinic proton |

| H-6 | 5.55 | dt | 15.2, 7.0 | E-olefinic proton |

| -OCOCH₃ | 2.05 | s | - | Acetate methyl |

Research Applications of 3z,5e Tetradecadienyl Acetate in Integrated Pest Management Strategies

Development and Optimization of Pheromone-Based Monitoring Systems for Pest Population Dynamics

The primary application of (3Z,5E)-tetradecadienyl acetate (B1210297) in IPM is for the detection and monitoring of pest populations. Pheromone-baited traps provide crucial data on the presence, distribution, and seasonal flight patterns of target insects, which is essential for making informed decisions about the timing and necessity of control interventions. diva-portal.orgmaganmak.com.mk

Research has focused on optimizing the effectiveness of lures and traps to maximize capture rates and ensure accurate population assessments. For the carpenterworm moth, Prionoxystus robiniae, studies have revealed that the isomeric purity of the pheromone lure is critical. Field trials have demonstrated that while (3Z,5E)-tetradecadienyl acetate is a powerful attractant, its effectiveness can be significantly influenced by the presence of other geometric isomers and related compounds. The (E,E) isomer was found to synergize, or enhance, the attraction of male moths, whereas the (Z,Z) isomer inhibited attraction. Furthermore, the addition of certain monounsaturated acetates can either boost or reduce trap captures. For instance, (E)-3-Tetradecenyl acetate was found to enhance attraction, while (Z)-9-tetradecenyl acetate and (E)-5-tetradecenyl acetate reduced the number of moths caught. The alcohol form of the pheromone, (Z,E)-3,5-tetradecadien-1-ol, also diminished the lure's attractiveness.

For the white-barred groundling moth, Recurvaria leucatella, field tests in Hungary confirmed that synthetic (3E,5Z)-3,5-tetradecadienyl acetate was highly effective, attracting large numbers of male moths into sticky traps. aces.edu The research also noted that other geometrical isomers did not significantly affect the trap catches for this species. aces.edu

The data gathered from these monitoring systems, such as the timing of the main emergence peak of P. robiniae in late June, allows growers and forest managers to precisely target vulnerable stages of the pest's life cycle. Studies on various cossid moths have also evaluated different trap designs, such as cylinder, diamond, and bucket traps, to improve monitoring and mass trapping efficacy. mdpi.com

Table 1: Effect of Isomers and Other Compounds on Attractiveness of (3Z,5E)-Tetradecadienyl Acetate to Male Prionoxystus robiniae

| Compound Added to (3Z,5E)-Tetradecadienyl Acetate Lure | Effect on Trap Capture | Reference |

|---|---|---|

| (E,E)-3,5-Tetradecadienyl acetate | Synergistic (enhances attraction) | |

| (Z,Z)-3,5-Tetradecadienyl acetate | Inhibitory (reduces attraction) | |

| (E,Z)-3,5-Tetradecadienyl acetate | No effect | |

| (E)-3-Tetradecenyl acetate | Enhances attraction | |

| (Z)-9-Tetradecenyl acetate | Reduces attraction | |

| (E)-5-Tetradecenyl acetate | Reduces attraction |

Research on Mating Disruption Techniques Utilizing (3Z,5E)-Tetradecadienyl Acetate

Mating disruption is an IPM tactic that involves permeating the atmosphere with a synthetic sex pheromone to prevent male insects from locating females, thereby disrupting mating and reducing subsequent generations. While pheromone-based mating disruption is a proven strategy for many lepidopteran pests, its application using (3Z,5E)-tetradecadienyl acetate has been explored with mixed results and is not yet a widely established technique for its target pests. diva-portal.orgwsu.edu

For the carpenterworm, Prionoxystus robiniae, the potential for mating disruption has been acknowledged due to the availability of the potent sex attractant. wsu.edu However, research indicates that this has not been proven as a consistently viable technique. wsu.edu One significant challenge is the high cost of producing the large quantities of synthetic pheromone required for a mating disruption strategy. researchgate.net

Despite these challenges, some research has pointed to the potential of this approach. In studies involving related moths, mating disruption has been shown to reduce infestations. aces.edu Lures are typically hung in 10 to 25 percent of trees in a block, starting with the first moth capture and replaced monthly through the flight period. aces.edu In one such study, this method resulted in finding less than one active gallery per tree in the first year and less than half that in the second year, compared to an average of two galleries per tree in unprotected areas. aces.edu

Another control strategy that utilizes the attractive properties of the pheromone is mass trapping, or "trap out," which aims to remove a large number of male moths from the population before they can mate. diva-portal.org Theoretically, this can have a similar effect to mating disruption by preventing or delaying mating. researchgate.net A mass trapping effort for carpenterworms in eastern Oregon, using bucket traps baited with the synthetic pheromone, significantly reduced the pest population in both treated and adjacent untreated fields. researchgate.net This demonstrates the potential for direct population control, even if classic mating disruption is not fully implemented.

Integration of Pheromone Technology into Sustainable Agricultural and Forest Pest Control Programs

The most critical role of (3Z,5E)-tetradecadienyl acetate within an IPM framework is monitoring. Traps baited with the pheromone allow for precise tracking of the adult male flight season. researchgate.net This information is vital for timing the application of other control measures. For example, the most effective biological control for carpenterworm larvae is the application of entomopathogenic nematodes, such as Steinernema feltiae and Steinernema carpocapsae, which are injected directly into the larval galleries. wsu.edu Pheromone trap data helps to pinpoint the start of the pest's life cycle, guiding the optimal timing for seeking out and treating these galleries.

Beyond monitoring, the pheromone is integral to direct control tactics like mass trapping, which can be used to suppress local populations, as demonstrated in poplar plantations. researchgate.net This tactic integrates directly into an IPM strategy as a non-insecticidal method to reduce pest pressure. diva-portal.org

A comprehensive IPM program for carpenterworms, for instance, would involve:

Monitoring: Using traps baited with (3Z,5E)-tetradecadienyl acetate to determine pest presence and flight peaks. researchgate.net

Cultural Control: Maintaining tree vigor through proper irrigation and care, as healthy trees are better able to withstand damage. Pruning and removing infested wood is also critical to slow the spread of the pest.

Biological Control: Applying entomopathogenic nematodes directly into active larval galleries, a method that has proven to be a very successful biocontrol option. wsu.edu

Chemical Control: As a last resort, insecticides aimed at emerging adults can be used, but their effectiveness against larvae protected under bark is limited. Pheromone monitoring is crucial for timing these applications to coincide with adult activity.

By integrating pheromone-based monitoring and trapping with these other methods, a robust and sustainable management program can be established, reducing reliance on broad-spectrum chemical pesticides. lacounty.gov

Q & A

Q. What are the common stereoselective synthesis strategies for 3Z,5E-tetradecadienyl acetate?

The synthesis typically involves Wittig reactions to establish the double-bond geometry. For example, reacting α,β-unsaturated fluoro-aldehydes with phosphonium salts under "salt-free" conditions improves stereochemical control. Protecting free hydroxyl groups (e.g., using 5,5-dimethyl-4,6-dioxo-octamethyl phosphonium chloride) minimizes side reactions and enhances yields (58% vs. 22% without protection) . Alternative routes include Cadiot-Chodkiewicz coupling and Z-selective reductions of alkynes using Zn-Cu couples .

Q. Which analytical methods are critical for characterizing this compound?

Key techniques include:

- Gas Chromatography (GC) with polar capillary columns (e.g., SE-54) to resolve stereoisomers and quantify purity .

- Elemental Analysis (e.g., C: 73.68%, H: 9.96%) to verify molecular composition .

- NMR Spectroscopy for stereochemical confirmation (e.g., δ 125.8 ppm for C-3, δ 155.6 ppm for C-5 in NMR) .

Q. How is this compound applied in pest management research?

As a sex pheromone component, it is used in field traps for Lepidoptera species (e.g., Dioryctria ebeli). Formulations often combine it with other attractants like (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene. Field trials require optimizing blend ratios and release rates to maximize male moth capture .

Q. What are the primary challenges in achieving high stereochemical purity during synthesis?

Competing isomerization during Wittig reactions can reduce stereoselectivity (e.g., Z:E ratios of 1:3). Solutions include:

- Low-temperature reactions (-20°C under argon) to suppress thermal isomerization .

- Bulb-to-bulb distillation for post-synthesis purification (95–100°C at 0.05 Torr) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in isomer-specific bioactivity data?

Molecular docking studies using pheromone-binding protein (PBP) models can predict binding affinities for 3Z,5E vs. other isomers (e.g., 3E,5Z). This aligns with field data showing species-specific attraction to certain stereoisomers . DFT calculations further optimize reaction pathways for stereoselective synthesis .

Q. What methodologies address discrepancies in field efficacy vs. laboratory bioassays?

Discrepancies arise from environmental factors (e.g., humidity, competing pheromones). Solutions include:

- Wind-tunnel assays to simulate field conditions and validate lure release rates .

- Comparative GC-EAD (Electroantennography) to correlate antennal responses with isomer ratios .

Q. How can synthetic routes be optimized for scalability without compromising stereoselectivity?

- Phase-transfer catalysis in Pd-mediated coupling reactions reduces solvent use and improves reaction efficiency .

- Protecting-group strategies (e.g., acetylating dienols before Wittig reactions) prevent side reactions and enhance yields (83% after acetylation vs. 58% without) .

Q. What are the environmental stability challenges for this compound in field applications?

Oxidation and UV degradation reduce efficacy. Stabilization methods include:

Q. How do regulatory guidelines impact endocrine disruption studies for this compound?

The U.S. EPA’s Endocrine Disruptor Screening Program requires GC-MS/MS analysis to detect metabolites and evaluate estrogenic/androgenic activity. Compliance involves testing at environmentally relevant concentrations (e.g., 0.1–10 ppm) .

Q. What advanced techniques validate the absence of fluorinated byproducts in fluorinated analogs?

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., CHFO).

- NMR to detect trace fluorinated impurities (δ -120 to -220 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.